rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylic acid, trans
Description
The compound rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylic acid, trans (hereafter referred to as the target compound) is a chiral small molecule featuring:
- A trans-1R,3R-cyclohexyl backbone with dual protecting groups: tert-butoxycarbonyl (Boc) at the 3-amino position. 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) at the cyclohexylamino-methyl linkage.
This structure is characteristic of intermediates in peptide synthesis and drug discovery, where Boc and Fmoc groups serve as temporary protecting agents for amines during solid-phase synthesis .
Properties
CAS No. |
2307736-18-9 |
|---|---|
Molecular Formula |
C33H38N2O7 |
Molecular Weight |
574.7 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Motif Classification
The target compound belongs to a class of N-protected amino acid derivatives, sharing key features with analogues documented in the evidence:
Notes:
Computational Similarity Metrics
Using Tanimoto coefficients and Murcko scaffold analysis ():
Bioactivity and Docking Affinity Trends
- highlights that structurally similar compounds cluster by bioactivity profiles , driven by shared scaffolds and functional groups. For example, Fmoc-protected compounds (e.g., ) may exhibit similar protein-binding tendencies due to hydrophobic Fmoc interactions .
- However, emphasizes that minor structural changes (e.g., furan vs. thiophene) can drastically alter docking affinities.
Key Research Findings
Dual Protection Advantage : The Boc/Fmoc combination in the target compound offers orthogonal protection, enabling selective deprotection for sequential functionalization—a feature absent in single-protected analogues .
Scaffold-Dependent Bioactivity : Despite moderate Tanimoto similarities, the methylfuran scaffold may confer unique pharmacokinetic properties (e.g., metabolic stability) compared to thiophene or benzene derivatives .
Docking Variability : ’s docking studies suggest that even small scaffold changes (furan → thiophene) could shift interactions from hydrogen bonding (furan’s oxygen) to hydrophobic contacts (thiophene’s sulfur) .
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